(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one

Chiral Building Blocks Asymmetric Synthesis Prostaglandin Analogs

(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one is a chiral bicyclic lactone with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. It serves as a versatile chiral building block in asymmetric synthesis, particularly in the construction of prostaglandin analogs and marine pheromones.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 128946-78-1
Cat. No. B1600416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one
CAS128946-78-1
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(=O)OC2
InChIInChI=1S/C7H8O2/c8-7-6-3-1-2-5(6)4-9-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1
InChIKeyXYRFGFRTVXZAIU-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one (CAS 128946-78-1): Core Properties and Procurement Baseline


(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one is a chiral bicyclic lactone with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol . It serves as a versatile chiral building block in asymmetric synthesis, particularly in the construction of prostaglandin analogs and marine pheromones [1]. The compound is commercially available as a colorless to light yellow-green liquid with a purity specification of ≥95.0% (GC) and a defined specific optical rotation of [α]20/D 53±2° (c = 0.5% in methanol) [1].

Why Generic Bicyclic Lactones Cannot Substitute for (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one in Critical Synthetic Routes


The (1R,5S)-configured 3-oxabicyclo[3.3.0]oct-6-en-2-one is not interchangeable with its enantiomer (1S,5R), its regioisomer 2-oxabicyclo[3.3.0]oct-6-en-3-one, or the structurally related Corey lactone due to profound differences in stereochemical configuration, optical rotation, and downstream reactivity profiles. As a chiral pool starting material, the precise (1R,5S) stereochemistry dictates the absolute configuration of the final product in asymmetric syntheses of prostaglandins and pheromones [1]. Substituting with the (1S,5R) enantiomer or the 2-oxabicyclo regioisomer would yield the opposite stereochemical outcome or entirely different cyclopentanoid scaffolds, respectively, as confirmed by regioisomeric analysis of Baeyer-Villiger oxidation products [2]. Furthermore, the optical rotation of [α]20/D 53±2° distinguishes this compound from Corey lactone ([α]20/D ≈ -41°) and the (1S,5R)-2-oxabicyclo regioisomer [1]. These stereochemical and regioisomeric differences are non-negotiable in target-oriented synthesis.

(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one: Quantitative Differentiation Evidence vs. Comparators


Stereochemical Purity and Optical Rotation Differentiation from Enantiomer and Corey Lactone

The (1R,5S) stereoisomer exhibits a specific optical rotation of [α]20/D 53±2° (c = 0.5% in methanol) . This value serves as a critical identity and purity control metric, differentiating it from its enantiomer (1S,5R)-3-oxabicyclo[3.3.0]oct-6-en-2-one, which would exhibit an opposite sign of rotation, and from Corey lactone, a structurally related prostaglandin intermediate, which has a reported specific rotation of [α]20/D ≈ -41° (c = 1 in MeOH) [1].

Chiral Building Blocks Asymmetric Synthesis Prostaglandin Analogs

Purity Specification and Batch Consistency for Reproducible Synthesis

Commercial (1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one is offered with a purity specification of ≥95.0% as determined by gas chromatography (GC) . This purity level is comparable to or exceeds typical specifications for other chiral lactone building blocks used in complex synthesis, where impurities can lead to off-target reactions or lower yields .

Chiral Building Blocks Quality Control Synthetic Reproducibility

Physical Property Comparison for Identity Confirmation and Purification

The target compound has a reported density of 1.196 g/cm³ and a boiling point of 263.139 °C at 760 mmHg . These values are distinct from those of the regioisomer (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one, which has a density of 1.2±0.1 g/cm³ and a boiling point of 263.1±39.0 °C at 760 mmHg . The close boiling point range necessitates careful monitoring during distillation to avoid co-distillation of isomers.

Physical Properties Purification Compound Identification

Synthetic Utility in Prostaglandin and Pheromone Synthesis Compared to Corey Lactone

(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one is explicitly documented as a chiral building block for the synthesis of marine brown algae pheromones (multifidenes, viridiene, caudoxirene) and serves as a precursor to the Corey lactone in prostaglandin synthesis [1]. In contrast, the Corey lactone itself is a more advanced intermediate that is several steps further along the synthetic pathway . The target compound offers greater synthetic flexibility as an earlier-stage intermediate.

Prostaglandin Synthesis Pheromone Synthesis Chiral Pool

Optimal Application Scenarios for (1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one Based on Evidence


Asymmetric Synthesis of Prostaglandin Analogs

The (1R,5S) stereochemistry of this lactone is essential for building the correct absolute configuration of prostaglandin analogs [1]. As a precursor to the Corey lactone, it enables the construction of the cyclopentane core with the required stereochemistry, a critical step in the synthesis of pharmaceuticals like Beraprost [1].

Synthesis of Marine Brown Algae Pheromones

This compound has been explicitly used in the synthesis of marine brown algae pheromones such as multifidenes, viridiene, and caudoxirene [1]. The (1R,5S) configuration is a key structural determinant for biological activity in these signaling molecules, making this specific isomer indispensable for pheromone research and development [1].

Chiral Pool Starting Material for Diverse Cyclopentanoid Natural Products

Functionalized chiral cyclopentenes are valuable intermediates in the synthesis of cyclopentenone antibiotics, carbanucleosides, and other bioactive molecules [1]. The target compound provides a versatile entry point for constructing these scaffolds, offering greater synthetic flexibility than more advanced intermediates like Corey lactone [1].

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